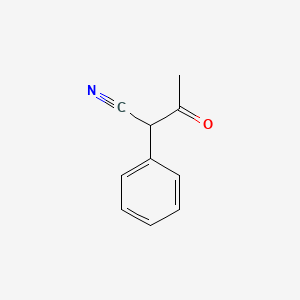
STRONTIUM HEXAFLUOROACETYLACETONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium hexafluoroacetylacetonate: is a chemical compound with the formula Sr(CF₃COCHCOCF₃)₂. It is an off-white powder that is insoluble in water and has a molecular weight of 501.72 g/mol . This compound is primarily used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium hexafluoroacetylacetonate can be synthesized through the reaction of strontium carbonate with hexafluoroacetylacetone in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced techniques such as sol-gel processes, precipitation from solution, and microwave-assisted synthesis . These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Strontium hexafluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of strontium.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation states of strontium.
Substitution: The compound can undergo substitution reactions where the hexafluoroacetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled temperature and pressure.
Major Products Formed:
Oxidation: Strontium oxide and other higher oxidation state compounds.
Reduction: Lower oxidation state strontium compounds.
Substitution: New strontium complexes with different ligands.
Scientific Research Applications
Chemistry: Strontium hexafluoroacetylacetonate is used as a precursor in the synthesis of other strontium-containing compounds. It is also employed in catalysis and as a reagent in various organic and inorganic reactions .
Biology and Medicine: In biological research, this compound is used in the study of strontium’s effects on biological systems.
Industry: Industrially, this compound is used in the production of advanced materials, including ceramics and phosphors. It is also employed in the manufacturing of electronic components and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of strontium hexafluoroacetylacetonate involves its interaction with specific molecular targets and pathways. In catalysis, the compound acts as a catalyst by facilitating the formation and breaking of chemical bonds. In biological systems, it can interact with cellular components, influencing various biochemical pathways .
Comparison with Similar Compounds
- Magnesium hexafluoroacetylacetonate
- Yttrium hexafluoroacetylacetonate
- Copper hexafluoroacetylacetonate
Comparison: Strontium hexafluoroacetylacetonate is unique due to its specific strontium content, which imparts distinct properties compared to other hexafluoroacetylacetonate compounds. For example, magnesium hexafluoroacetylacetonate has different reactivity and applications due to the presence of magnesium instead of strontium .
Properties
CAS No. |
12012-89-3 |
|---|---|
Molecular Formula |
C10H2F12O4Sr |
Molecular Weight |
501.72 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol](/img/structure/B1142369.png)


![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B1142378.png)



